

# Methyl 4-(chlorocarbonyl)benzoate structural formula and properties

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## Compound of Interest

Compound Name: Methyl 4-(chlorocarbonyl)benzoate

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An In-depth Technical Guide to **Methyl 4-(chlorocarbonyl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 4-(chlorocarbonyl)benzoate**, a pivotal chemical intermediate in organic synthesis. It details the compound's structural formula, physicochemical properties, safety protocols, and core applications, with a focus on its utility in pharmaceutical and agrochemical research and development.

## Structural and Chemical Identity

**Methyl 4-(chlorocarbonyl)benzoate**, also known as 4-carbomethoxybenzoyl chloride, is a bifunctional molecule containing both a methyl ester and a highly reactive acyl chloride group. This unique structure makes it a versatile building block for introducing a 4-carbomethoxybenzoyl moiety into various molecular scaffolds.

Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| CAS Number        | 7377-26-6[1][2]  |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> ClO <sub>3</sub> [1][2]  |
| Molecular Weight  | 198.60 g/mol [1][2]  |
| IUPAC Name        | methyl 4-(chlorocarbonyl)benzoate[2]   |
| Synonyms          | Methyl 4-(chloroformyl)benzoate, 4-Chlorocarbonylbenzoic acid methyl ester, Methyl terephthaloyl chloride[1] |
| InChI             | 1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3[1][2]   |
| InChIKey          | CVXXHXPNTZBZEL-UHFFFAOYSA-N[1][2]  |

| SMILES | COC(=O)c1ccc(cc1)C(Cl)=O[1][2] |

## Physicochemical Properties

**Methyl 4-(chlorocarbonyl)benzoate** is typically an off-white to white crystalline powder.[3] Its physical and chemical properties are critical for its handling, storage, and application in chemical syntheses.

### Summary of Physicochemical Data

| Property         | Value                                 | Source |
|------------------|---------------------------------------|--------|
| Appearance       | Off-white to white crystalline powder | [3]    |
| Melting Point    | 50-59 °C                              | [3][4] |
| Boiling Point    | 140 °C at 15 mmHg                     | [4][5] |
| Density          | 1.291 g/cm <sup>3</sup> (estimate)    | [6]    |
| Refractive Index | 1.54 (estimate)                       | [6]    |
| Purity           | ≥95% (GC)                             | [1]    |
| Solubility       | Hydrolyzes in water                   | [4]    |

| Sensitivity | Moisture sensitive [[4]][7] |

## Safety and Handling

This compound is corrosive and requires careful handling in a controlled environment. It is classified as a combustible, corrosive hazardous material.[1][8] Contact with water liberates toxic gas.[7]

### GHS Hazard Information

| Category          | Details   |
|-------------------|---|
| Pictograms        | Corrosion, Exclamation mark[1]  |
| Signal Word       | Danger[1][8]  |
| Hazard Statements | H302: Harmful if swallowed.[2][9] H314: Causes severe skin burns and eye damage.[1][2][9]<br>H290: May be corrosive to metals.[5] |

| Precautionary Statements | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338[1][8] |

Personal Protective Equipment (PPE):

- Respiratory: Dust mask type N95 (US) or type P3 (EN 143) respirator cartridges.[1][10]
- Hand: Protective gloves.[1]
- Eye/Face: Eyeshields and faceshields.[1][10]
- Skin and Body: Wear appropriate protective clothing to prevent skin exposure.[7]

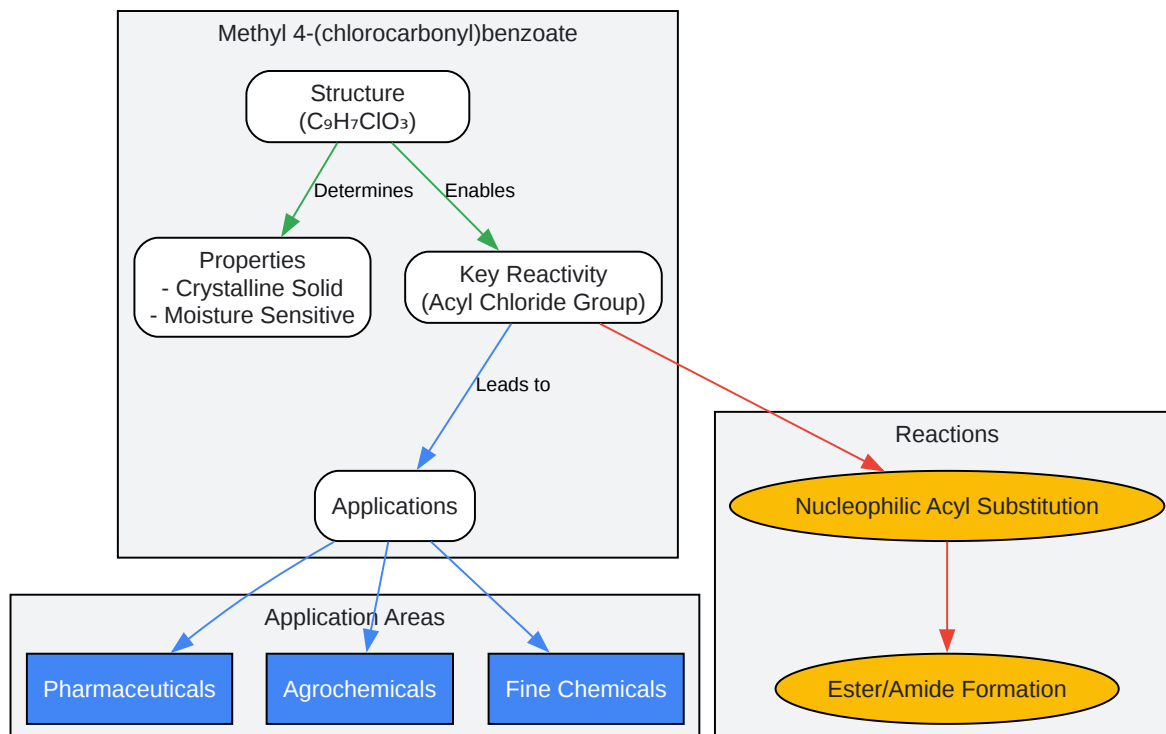
## Core Applications and Reactivity

The primary utility of **methyl 4-(chlorocarbonyl)benzoate** stems from its acyl chloride functional group, which is a highly reactive electrophile. This allows it to readily participate in nucleophilic acyl substitution reactions.[3]

### Key Applications:

- Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[6][11] It is used in the preparation of benzophenone derivatives and novel bulky hydrophobic retinoids.[4][12]
- Agrochemicals: The compound is a building block for herbicides and fungicides.[11]
- Fine Chemicals: Its versatility makes it a valuable precursor in the production of various fine and specialty chemicals.[6]

The logical relationship between the compound's structure and its applications is visualized below.



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Caption: Logical flow from structure to application.

## Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of this reagent. Below are representative protocols for its synthesis and a common subsequent reaction.

### Synthesis of Methyl 4-(chlorocarbonyl)benzoate

This protocol is adapted from a documented synthesis method involving the chlorination of a terephthalic acid derivative.<sup>[4]</sup>

Materials:

- Potassium methyl terephthalate (1.0 eq)
- Toluene (approx. 7.5 mL per gram of starting material)
- Thionyl chloride ( $\text{SOCl}_2$ ) (approx. 0.37 mL per gram of starting material)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dosing funnel
- Thermometer
- Heating mantle
- Nitrogen inlet

Procedure:

- Charge a three-necked round-bottom flask with potassium methyl terephthalate and toluene under a nitrogen atmosphere.
- With stirring, slowly add thionyl chloride dropwise via the dosing funnel.
- After the addition is complete, heat the reaction mixture to 67 °C.
- Maintain this temperature and continue stirring for 3 hours.
- Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy, observing the disappearance of the carboxylic acid salt).
- Upon completion, cool the mixture to room temperature.
- The product can be isolated from the reaction mixture through filtration to remove salts, followed by removal of the solvent under reduced pressure. Further purification may be achieved by distillation or recrystallization.

## General Protocol for N-Acylation

This protocol outlines a general procedure for forming an amide by reacting **methyl 4-(chlorocarbonyl)benzoate** with a primary amine.

Materials:

- **Methyl 4-(chlorocarbonyl)benzoate** (1.0 eq)
- Primary amine (1.0-1.2 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
- Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)

Equipment:

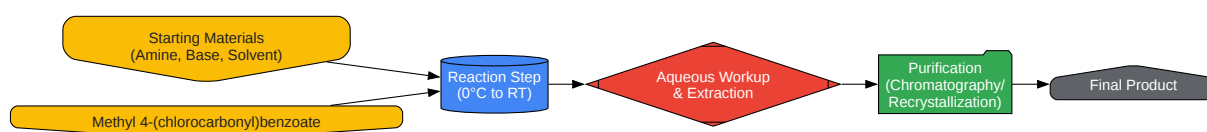
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Nitrogen inlet

Procedure:

- Dissolve the primary amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution in an ice bath to 0 °C.
- Dissolve **methyl 4-(chlorocarbonyl)benzoate** in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
- Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
- Monitor the reaction by TLC until the starting acyl chloride is consumed.
- Upon completion, quench the reaction with water or a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ .
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated aqueous  $\text{NaHCO}_3$  to remove any acidic byproducts, and finally with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates a typical workflow for synthesis and purification.



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Caption: General experimental workflow for acylation.

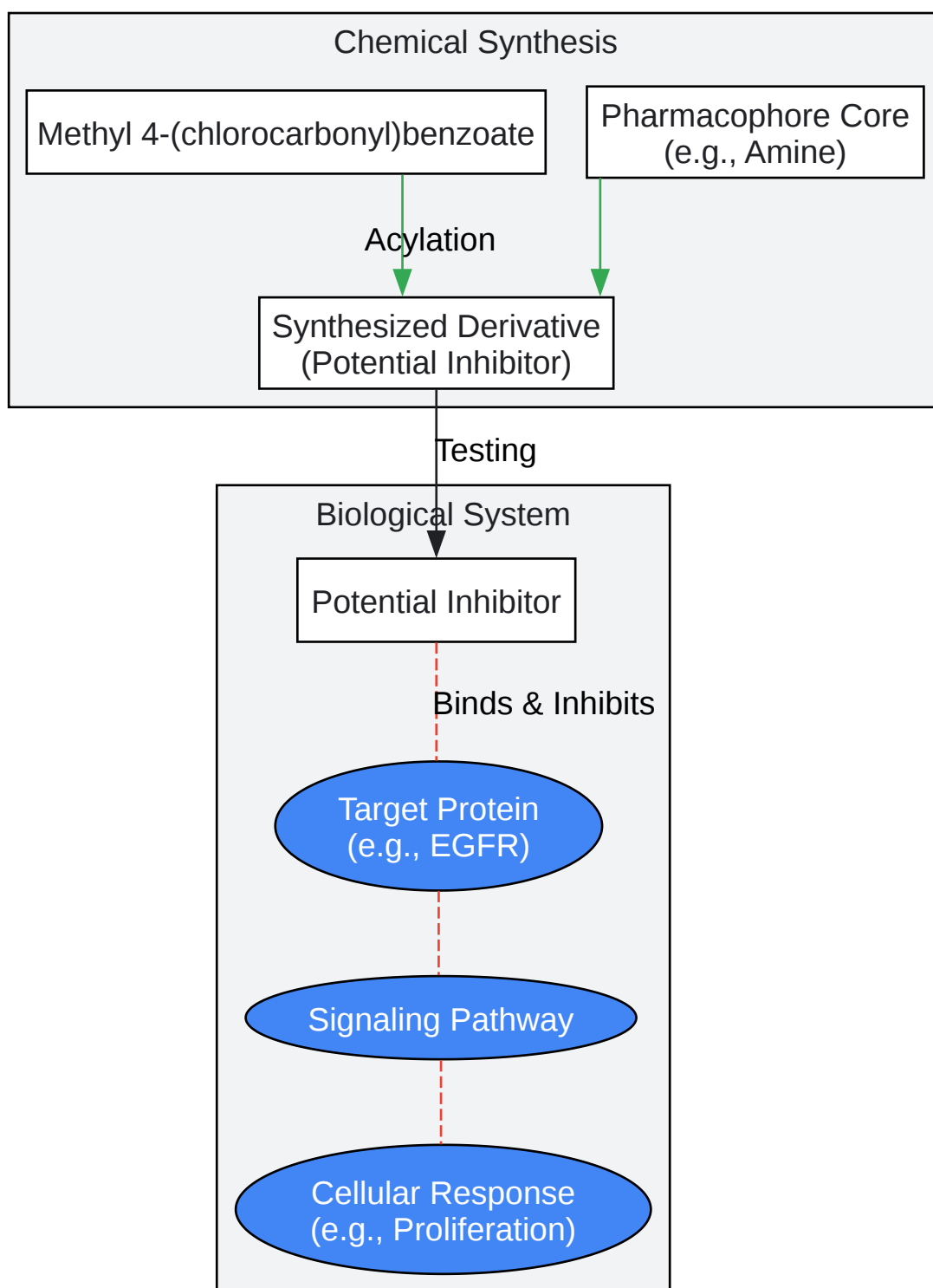
## Role in Drug Discovery

While **methyl 4-(chlorocarbonyl)benzoate** is not typically a final drug product, it is a key precursor for creating derivatives with potential biological activity. For example, derivatives of similar benzoic acid esters have been synthesized and investigated as inhibitors of signaling



proteins like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.<sup>[13]</sup> The ability to easily form amide or ester linkages allows for the systematic modification of lead compounds in drug discovery campaigns.

The diagram below conceptualizes its role as a building block in creating targeted inhibitors.



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Caption: Role as a building block for targeted therapies.

## Spectroscopic Data

Full characterization of **methyl 4-(chlorocarbonyl)benzoate** relies on standard spectroscopic techniques. The data is available through various public and commercial databases.

### Available Spectroscopic Data

| Technique                 | Database/Source                                       |
|---------------------------|---|
| <sup>1</sup> H NMR        | <a href="#">SpectraBase[2]</a>                        |
| <sup>13</sup> C NMR       | <a href="#">SpringerMaterials[2]</a>                  |
| IR Spectra (FTIR)         | <a href="#">Wiley-VCH GmbH[2]</a>                     |
| Mass Spectrometry (GC-MS) | <a href="#">NIST Mass Spectrometry Data Center[2]</a> |

| Raman Spectra | [SpectraBase\[2\]](#) |

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